![molecular formula C12H15NO4 B7556959 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid, also known as CPMA, is a novel amino acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to inhibit the activity of glutamate, which is a neurotransmitter involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid has several advantages as a compound for lab experiments. It is readily available and can be synthesized in high yields and purity. This compound is also relatively stable, making it a viable compound for long-term studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound has not yet been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to study the mechanism of action of this compound in more detail, which may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Overall, this compound has the potential to be a valuable compound for medicinal chemistry research, and further studies are needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid involves a multi-step process that starts with the reaction of cyclopropylmethylamine with 2-methylfuran-3-carboxylic acid. This reaction results in the formation of an intermediate, which is then treated with a coupling reagent to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Scientific Research Applications
2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-10(4-5-17-8)12(16)13(7-11(14)15)6-9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNJRAHMVOYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
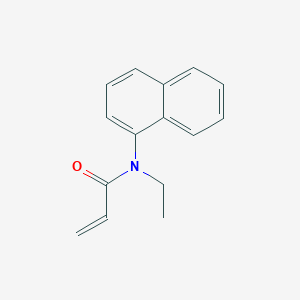
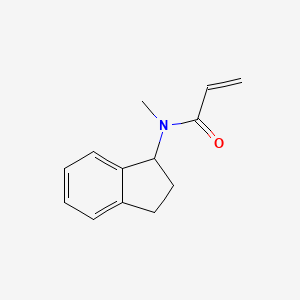
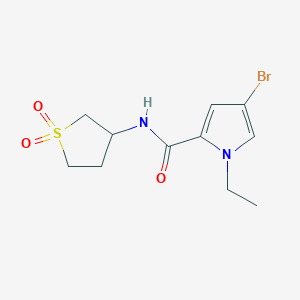

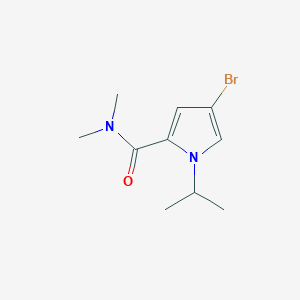

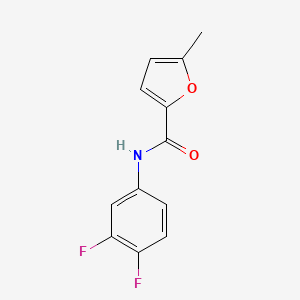
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)